![molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine CAS No. 114040-06-1](/img/structure/B32496.png)

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

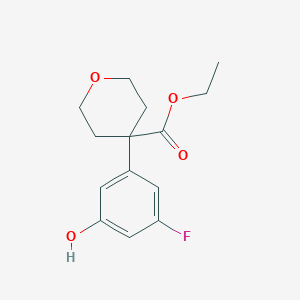

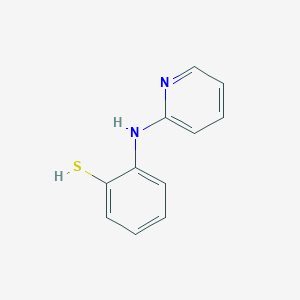

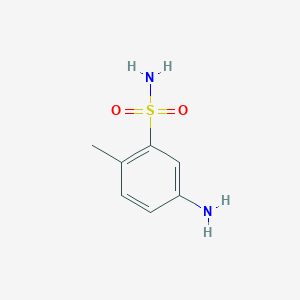

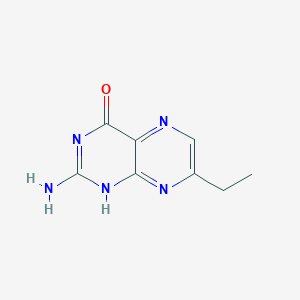

“3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine” is a chemical compound with the CAS Number: 114040-06-1 . It has a molecular weight of 266.91 . The IUPAC name for this compound is 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine .

Synthesis Analysis

The synthesis of “3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine” involves the use of N-Bromosuccinimide and ammonium cerium (IV) nitrate in acetonitrile . The reaction is heated at reflux for 1 hour . The product is then purified on silica, yielding the title compound as a yellow solid .Molecular Structure Analysis

The InChI code for “3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine” is 1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H . This code provides a unique representation of the molecular structure.Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 . This suggests that it plays a crucial role in the development of anti-inflammatory drugs .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, but it is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.07 , indicating its lipophilicity.Aplicaciones Científicas De Investigación

Antitumor Scaffold

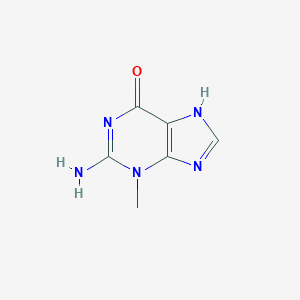

Pyrazolo[1,5-a]pyrimidine derivatives, which include 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, are an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have shown potential as an antitumor scaffold . The structural diversity and the possibility of new synthetic routes could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Enzymatic Inhibitory Activity

These compounds also exhibit enzymatic inhibitory activity . This property could be harnessed in the development of new drugs, particularly in the field of anti-inflammatory medication .

Synthesis of Inhibitors

3-Bromo-5,7-dichloro-pyrazolo pyrimidine is used as an intermediate in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 . This has potential applications in the development of anti-inflammatory drugs .

Fluorophores for Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology and tunable photophysical properties make them suitable for use in the development of fluorescent molecules .

Solid-State Emitters

The pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . This property can be used in the design of solid-state emitters .

Chemosensors

Due to the presence of heteroatoms (B, N, O or S), these compounds can act as potential chelating agents for ions . This makes them useful in the development of chemosensors .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is primarily used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2) . MAPKAPK2 plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

As an intermediate in the synthesis of mapkapk2 inhibitors, it likely interacts with this kinase to inhibit its activity . This inhibition could alter the phosphorylation state of various proteins, affecting their function and ultimately leading to anti-inflammatory effects .

Biochemical Pathways

The compound is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis . By inhibiting MAPKAPK2, the compound could affect these processes, potentially leading to anti-inflammatory effects .

Result of Action

The inhibition of MAPKAPK2 by 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine could lead to a decrease in the phosphorylation of various proteins, potentially resulting in anti-inflammatory effects . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active .

Action Environment

The action, efficacy, and stability of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine could be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could impact its efficacy, either through direct interactions or by affecting the same pathways .

Propiedades

IUPAC Name |

3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIKMWXLGRVJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563620 | |

| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |

CAS RN |

114040-06-1 | |

| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)